molecular formula C12H14N2O B15069114 7-[(Dimethylamino)methyl]quinolin-8-ol CAS No. 77895-38-6

7-[(Dimethylamino)methyl]quinolin-8-ol

Cat. No.: B15069114
CAS No.: 77895-38-6
M. Wt: 202.25 g/mol
InChI Key: MJLNGJDQYQANFF-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]quinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a dimethylamino-methyl group at the 7-position of the quinoline ring. The dimethylamino group enhances its solubility and modulates electronic effects, influencing its reactivity and biological interactions .

Properties

IUPAC Name

7-[(dimethylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)8-10-6-5-9-4-3-7-13-11(9)12(10)15/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLNGJDQYQANFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C2=C(C=CC=N2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516712
Record name 7-[(Dimethylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77895-38-6
Record name 7-[(Dimethylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction: Primary Pathway

The Mannich reaction is the most widely reported method for introducing the dimethylaminomethyl group at position 7 of 8-hydroxyquinoline. This one-pot, three-component reaction involves:

  • Substrate : 8-Hydroxyquinoline
  • Amine : Dimethylamine
  • Aldehyde : Formaldehyde

Reaction Conditions :

  • Solvent: Ethanol or aqueous ethanol
  • Temperature: Reflux (70–80°C)
  • Catalyst: None required (base-mediated)

Mechanism :

  • Formation of an iminium ion intermediate from dimethylamine and formaldehyde.
  • Electrophilic attack of the iminium ion at the activated C7 position of 8-hydroxyquinoline.
  • Deprotonation and rearomatization to yield the final product.

Optimization Data :

Parameter Optimal Value Yield (%) Citation
Reaction Time 72 hours 34–45
Molar Ratio (1:1:1) 8-HQ:CH₂O:Me₂NH 45
Purification Method Crystallization (EtOH/H₂O)

Challenges :

  • Competing reactions at other quinoline positions (e.g., C5 or C3).
  • Sensitivity to excess formaldehyde, leading to over-alkylation.

Betti Reaction: Multicomponent Approach

The Betti reaction offers an alternative route by concurrently introducing the dimethylaminomethyl group and another substituent. This method employs:

  • Components : 8-Hydroxyquinoline, formaldehyde, dimethylamine.

Procedure :

  • Dissolve 8-hydroxyquinoline (1 eq.) and dimethylamine (1 eq.) in ethanol.
  • Add formaldehyde (1.5 eq.) dropwise under reflux.
  • Stir for 72 hours, followed by pH adjustment to 7.0 and extraction with ethyl acetate.

Key Advantages :

  • Avoids intermediate isolation.
  • Enables modular substitution patterns.

Yield Comparison :

Solvent Temperature Yield (%) Purity (HPLC)
Ethanol Reflux 38 >95%
Acetonitrile 50°C 28 92%

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Synthesis

Recent studies have reduced reaction times from 72 hours to 4–6 hours using microwave irradiation (150 W, 100°C). This method enhances regioselectivity and minimizes side products.

Metal-Free Organocatalysis

The use of pyrrolidine as a catalyst in ethanol at room temperature has achieved yields of 65–70% for analogous quinoline derivatives. This approach is particularly effective for scaling up production.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with 5–20% ethyl acetate/cyclohexane eluent.
  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA).

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) : Key signals at δ 10.47 (OH, br. s), 5.37 (CH₂N, s), and 2.20 (N(CH₃)₂, s).
  • HRMS : Calculated for $$ \text{C}{12}\text{H}{14}\text{N}_{2}\text{O} $$ [M+H]⁺: 203.1184; Found: 203.1188.

Industrial and Environmental Considerations

Scalability

Bench-scale syntheses (10–100 g) report consistent yields of 40–45%, but industrial-scale batches face challenges in heat dissipation and solvent recovery.

Green Chemistry Metrics

Metric Value Improvement Target
Atom Economy 78% Solvent-free protocols
Process Mass Intensity 12.5 Catalytic recycling

Chemical Reactions Analysis

Types of Reactions: 7-[(Dimethylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-[(Dimethylamino)methyl]quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]quinolin-8-ol involves its ability to chelate metal ions, such as copper and zinc. This chelation disrupts metal ion homeostasis within cells, leading to various biological effects. The compound can also act as an antioxidant, stabilizing phenol and retarding the formation of quinones. These properties make it a valuable tool in studying metal ion-related diseases and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitutions at the 7-Position

Key analogues and their distinguishing features:

Compound Name Substituent at 7-Position Key Properties/Applications Evidence Source
7-[(Dimethylamino)methyl]quinolin-8-ol -CH₂N(CH₃)₂ Zinc ionophore; disrupts bacterial zinc homeostasis, sensitizes pathogens to antibiotics .
7-(Morpholinomethyl)quinolin-8-ol (Q-2) -CH₂-morpholine Reduced hydrophobicity; retains cytotoxicity against cancer cells .
7-(Piperidin-1-ylmethyl)quinolin-8-ol (Q-3) -CH₂-piperidine Improved solubility; moderate anticancer activity .
7-(Phenyl(phenylamino)methyl)quinolin-8-ol -CH(NHPh)Ph Synthesized via recyclable nanocatalysts; high yield (up to 90%) under optimized conditions .
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol -CH(Ph)(morpholine) with Cl at 5-position Antimicrobial; synthesized via one-pot multicomponent reaction .

Key Observations :

  • The dimethylamino-methyl group in the target compound confers distinct metal-chelating properties, critical for its role in disrupting bacterial zinc efflux .
  • Morpholine and piperidine substituents reduce hydrophobicity, enhancing bioavailability while maintaining cytotoxicity .
  • Bulkier substituents (e.g., phenyl groups) require specialized catalysts (e.g., MCM-41-tryptophan-Zn) for efficient synthesis .
Physicochemical Properties
  • Solubility: Dimethylamino and morpholine derivatives exhibit improved water solubility compared to unsubstituted 8-hydroxyquinoline due to polar functional groups .
  • Melting Points: 7-[(Dimethylamino)methyl]quinolin-8-ol: Decomposes at 230°C (similar to fluorinated derivatives) . 7-(Phenyl(phenylamino)methyl)quinolin-8-ol: Melts at 83–85°C, typical for less polar analogues .
  • logP Values: Dimethylamino derivative: logP ~3.6 (moderate lipophilicity) . Morpholine derivative (Q-2): Lower logP (~2.8) due to hydrophilic morpholine .

Biological Activity

7-[(Dimethylamino)methyl]quinolin-8-ol, also known as PBT2, is a compound of significant interest due to its diverse biological activities, particularly in the context of neurological disorders and cancer. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

7-[(Dimethylamino)methyl]quinolin-8-ol belongs to the class of 8-hydroxyquinoline derivatives. Its structure can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This compound features a quinoline core with a dimethylaminomethyl substituent at the 7-position. Its unique structure contributes to its solubility and biological activity.

The biological activity of PBT2 can be attributed to several mechanisms:

  • Metal Chelation : PBT2 acts as a metal chelator, particularly for copper and zinc ions. This property is crucial for its role in neuroprotection, as it helps to restore metal ion homeostasis in neuronal cells affected by diseases such as Alzheimer's .
  • Inhibition of Amyloid Aggregation : The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This inhibition is believed to reduce neurotoxicity associated with amyloid plaques .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that PBT2 exhibits cytotoxicity against various cancer cell lines, including Hep-G2 and A549. The compound induces apoptosis through mechanisms involving telomerase inhibition and modulation of cell signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with 7-[(Dimethylamino)methyl]quinolin-8-ol:

Activity Description References
NeuroprotectionProtects neurons from oxidative stress and excitotoxicity; restores metal ion balance
AnticancerInduces apoptosis in various cancer cell lines; inhibits telomerase activity
AntifungalExhibits antifungal activity against several fungal strains
AntimicrobialDisrupts microbial cell membranes; acts as a chelating agent
Metal-protein interactionForms complexes with metal ions, influencing enzymatic activities

Case Studies

Several studies highlight the efficacy of PBT2 in various biological contexts:

  • Alzheimer's Disease : A clinical trial involving PBT2 demonstrated its potential to improve cognitive function in patients with mild to moderate Alzheimer's disease. The trial indicated that the compound effectively reduced amyloid plaque formation and improved cognitive assessments .
  • Cancer Research : In preclinical studies, PBT2 was shown to significantly inhibit tumor growth in mouse models of breast cancer. The compound's ability to induce apoptosis was linked to its interaction with telomerase and modulation of cell cycle regulators.
  • Antifungal Activity : Research on the antifungal properties of quinoline derivatives indicated that 7-[(Dimethylamino)methyl]quinolin-8-ol exhibited potent activity against various fungal pathogens, making it a candidate for further development as an antifungal agent .

Q & A

Basic Research Question: What are the common synthetic routes for preparing 7-[(Dimethylamino)methyl]quinolin-8-ol and its derivatives?

The synthesis of quinolin-8-ol derivatives typically involves nucleophilic substitution or condensation reactions. For example, 7-formyl-8-quinolinol can be synthesized by refluxing 8-hydroxyquinoline with NaOH and CHCl₃, followed by pH adjustment and recrystallization from ethanol (yield: 87%) . Advanced protocols include palladium-catalyzed hydrogenation for deprotection (e.g., removing Z or t-Boc groups) and HCl salt formation, as described in antiprotozoal derivative syntheses . Researchers should optimize reaction conditions (temperature, solvent, catalyst) and employ purification techniques like column chromatography or recrystallization to isolate high-purity products.

Basic Research Question: How is the molecular structure of 7-[(Dimethylamino)methyl]quinolin-8-ol characterized in academic research?

Structural characterization relies on X-ray crystallography to determine 3D conformation and intermolecular interactions (e.g., hydrogen bonding in quinoline analogs) . NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms substituent positions and dynamic behavior, as demonstrated in studies of cyclohexyl- and bromophenyl-substituted derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas and purity . For metal complexes, additional techniques like UV-Vis and IR spectroscopy assess coordination geometry .

Basic Research Question: What are the primary applications of 7-[(Dimethylamino)methyl]quinolin-8-ol in metal ion detection?

This compound’s derivatives are widely used as fluorescent probes for zinc detection due to their strong metal-binding affinity and tunable photophysical properties. The dimethylaminomethyl group enhances electron-donating capacity, improving selectivity for Zn²⁺ over competing ions like Ca²⁺ or Mg²⁺ . Researchers design experiments by varying substituents (e.g., amide vs. alkyl groups) to optimize binding constants (logK) and Stokes shifts . For example, 8-amidoquinoline derivatives exhibit fluorescence enhancement upon Zn²⁺ coordination, detectable via spectrofluorometry .

Advanced Research Question: How can researchers optimize the fluorescence quantum yield of 7-[(Dimethylamino)methyl]quinolin-8-ol-based probes for specific metal ions?

Optimization requires a systematic approach :

Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to alter electronic transitions. For instance, bromine substituents in 5,7-dibromo derivatives improve photostability .

Solvent Effects : Test polar vs. nonpolar solvents to assess solvatochromic shifts .

Computational Modeling : Use density functional theory (DFT) to predict excitation energies and charge transfer pathways .

Factorial Design : Apply multi-variable experiments (e.g., pH, temperature, metal concentration) to identify optimal conditions .
Contradictions in quantum yield data may arise from solvent impurities or competing equilibria; validate findings via time-resolved fluorescence and control experiments .

Advanced Research Question: What strategies are employed to resolve contradictory data in the biological activity of structurally similar quinolin-8-ol derivatives?

Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations. For example, replacing phenyl groups with cyclohexyl in Rce1 inhibitors alters cytotoxicity while maintaining efficacy .

Comparative Analysis : Cross-reference results with independent studies using standardized assays (e.g., β-hematin inhibition for antimalarial activity) .

Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxygen-sensitive reactions) .

Multi-Technique Validation : Combine bioassays with structural data (e.g., crystallography confirming binding modes) to reconcile discrepancies .

Advanced Research Question: What computational approaches are utilized to predict the binding affinity of 7-[(Dimethylamino)methyl]quinolin-8-ol derivatives with biological targets?

Molecular Docking : Simulate ligand-receptor interactions (e.g., with HIV-1 integrase or Rce1 protease) using software like AutoDock or Schrödinger .

Molecular Dynamics (MD) : Assess binding stability over time under physiological conditions .

QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity .

DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . For example, nitro or trifluoromethyl groups in derivatives enhance electron-deficient character, affecting target engagement .

Advanced Research Question: How do researchers mitigate cytotoxicity issues while maintaining the antimicrobial efficacy of 7-[(Dimethylamino)methyl]quinolin-8-ol analogs?

Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce membrane permeability and off-target effects .

Dosage Optimization : Conduct dose-response assays to determine therapeutic indices (e.g., IC₅₀ vs. CC₅₀ values) .

Prodrug Design : Mask reactive groups (e.g., esterification of hydroxyls) for selective activation in target tissues .

Toxicity Screening : Use in vitro models (e.g., human endothelial cells) to assess apoptosis and oxidative stress [[ ]]. Always adhere to safety protocols: wear PPE, handle waste via certified disposal services, and use fume hoods for volatile intermediates .

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